molecular formula C8H8N2 B2821934 1-(1-Ethynylcyclopropyl)pyrazole CAS No. 2503205-75-0

1-(1-Ethynylcyclopropyl)pyrazole

Cat. No. B2821934
CAS RN: 2503205-75-0
M. Wt: 132.166
InChI Key: OQAQHPAIVWXZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Ethynylcyclopropyl)pyrazole is a pyrazole derivative . Pyrazoles are a special class of N-heterocyclic compounds (NHCps) bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure, one pyrrole-type (proton donor) and one pyridine-type (proton acceptor) .


Molecular Structure Analysis

The molecular structure of 1-(1-Ethynylcyclopropyl)pyrazole is characterized by a five-membered ring with two adjacent nitrogen atoms. The InChI code for this compound is 1S/C8H8N2/c1-2-8(4-5-8)10-7-3-6-9-10/h1,3,6-7H,4-5H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(1-Ethynylcyclopropyl)pyrazole include a molecular weight of 132.16 and a purity of 95%. It is stored at a temperature of 4 degrees Celsius and is in liquid form .

Scientific Research Applications

Synthesis and Reactivity

The synthesis and reactivity of pyrazole derivatives, including those related to 1-(1-Ethynylcyclopropyl)pyrazole, have been extensively studied due to their significance in organic and medicinal chemistry. For instance, a study on the Regioselective Microwave-Assisted Synthesis of Substituted Pyrazoles from Ethynyl Ketones highlights the efficiency of creating 1,3- and 1,5-disubstituted pyrazoles using α,β-ethynyl ketones and hydrazine derivatives. This method emphasizes rapid heterocyclization under microwave irradiation, showcasing an innovative approach to pyrazole synthesis with regioselective outcomes (Bagley, Lubinu, & Mason, 2007).

Another noteworthy contribution is the One-Pot Coupling-Coupling-Cyclocondensation Synthesis of Fluorescent Pyrazoles , which leverages the one-pot generation of alkynones from aryl iodides, ethynylmagnesium bromide, and acid chlorides. This method produces pyrazoles and pyrimidines with remarkable fluorescent properties, indicating potential applications in bioimaging and sensors (Götzinger, Theßeling, Hoppe, & Müller, 2016).

Biological Activity and Pharmacological Potential

The pharmacological relevance of pyrazole derivatives is underscored in the Review: Biologically Active Pyrazole Derivatives , which summarizes the diverse physiological and pharmacological activities of pyrazole compounds. This review encapsulates the broad spectrum of drug-like properties exhibited by pyrazole derivatives, including their potential as therapeutic agents (Ansari, Ali, Asif, & Shamsuzzaman, 2017).

Moreover, the Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review further elaborates on the significance of the pyrazole nucleus in various therapeutic categories. It highlights the presence of pyrazole in numerous pharmacological agents across diverse therapeutic areas, demonstrating the versatility and wide-ranging potential of pyrazole derivatives in drug development (Karrouchi, Radi, Ramli, Taoufik, Mabkhot, Al-aizari, & Ansar, 2018).

Material Science and Photophysical Applications

The role of pyrazole derivatives in material science, particularly through their photophysical properties, is highlighted in research on Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines . This study showcases the synthesis of pyrazole derivatives with fluorescent properties, indicating their applicability in the development of new materials and photonic devices (Golovanov, Odin, Gusev, Vologzhanina, Sosnin, & Grabovskiy, 2021).

Safety And Hazards

1-(1-Ethynylcyclopropyl)pyrazole is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Future Directions

The future directions for pyrazole derivatives, including 1-(1-Ethynylcyclopropyl)pyrazole, involve the integration of green methodologies in their synthesis. This includes the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, solvent selection with a focus on water as a renewable and non-toxic medium, and solvent-free conditions .

properties

IUPAC Name

1-(1-ethynylcyclopropyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-2-8(4-5-8)10-7-3-6-9-10/h1,3,6-7H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQAQHPAIVWXZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1(CC1)N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethynylcyclopropyl)pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.